REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4].[N-:15]=[N+:16]=[N-:17].[Na+]>CC(C)=O>[N:15]([CH2:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4])=[N+:16]=[N-:17] |f:1.2|
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Name
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|
Quantity
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24.9 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC=CC2=CC=CC=C12
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Name
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|
Quantity
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24 g
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heat the mixture
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Type
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TEMPERATURE
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Details
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at reflux for about 18 to 36 hr
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Duration
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27 (± 9) h
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Type
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CUSTOM
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Details
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the progress of the reaction by thin-layer chromatography on silica gel
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Type
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CUSTOM
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Details
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At the completion of the reaction
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Type
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DISTILLATION
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Details
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distill off the acetone
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Type
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ADDITION
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Details
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add 25 mL of water
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Type
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EXTRACTION
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Details
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Extract the aqueous mixture with three 100 mL portions of diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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Dry the organic extracts over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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Filter the drying agent
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Type
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CUSTOM
|
Details
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remove the solvent in vacuo
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Name
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|
Type
|
product
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Smiles
|
N(=[N+]=[N-])CC(=O)C1=CC=CC2=CC=CC=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |